molecular formula C14H9Cl2NO4 B5817253 (2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone

(2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone

Cat. No.: B5817253
M. Wt: 326.1 g/mol
InChI Key: GDCZPTCEVVYFAW-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone is an organic compound with a complex structure, characterized by the presence of dichloro, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by further functionalization to introduce the methoxy group. The nitration process often requires the use of mixed acids, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

(2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The presence of functional groups like nitro and methoxy allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
  • (2,4-Dichloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone

Uniqueness

Compared to similar compounds, (2,4-Dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c1-21-9-4-2-8(3-5-9)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCZPTCEVVYFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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